Bis(1-ethoxyethenyl) ethyl phosphate
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Overview
Description
Bis(1-ethoxyethenyl) ethyl phosphate: is an organophosphorus compound with the molecular formula C10H19O6P . This compound is characterized by the presence of two ethoxyethenyl groups attached to a central phosphate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-ethoxyethenyl) ethyl phosphate typically involves the reaction of phosphorus oxychloride with ethoxyethenyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 40-70°C and continuous stirring for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and ethoxyethenyl alcohol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to a series of purification steps, including washing, filtration, and distillation, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(1-ethoxyethenyl) ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form ethoxyethenyl alcohol and phosphoric acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding phosphates.
Substitution: The ethoxyethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Ethoxyethenyl alcohol and phosphoric acid.
Oxidation: Corresponding phosphates.
Substitution: Substituted phosphates with different functional groups.
Scientific Research Applications
Chemistry: Bis(1-ethoxyethenyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms involving phosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems.
Industry: Industrially, this compound is used as a flame retardant, plasticizer, and additive in lubricants. Its unique chemical properties make it suitable for enhancing the performance of various industrial products .
Mechanism of Action
The mechanism of action of bis(1-ethoxyethenyl) ethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Bis(2-methoxyethyl) phosphate
- Bis(2-ethoxyethyl) phosphate
Comparison: Bis(1-ethoxyethenyl) ethyl phosphate is unique due to the presence of ethoxyethenyl groups, which impart distinct chemical reactivity compared to other similar compounds. This uniqueness allows it to participate in specific reactions and applications that other compounds may not be suitable for .
Properties
CAS No. |
65864-82-6 |
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Molecular Formula |
C10H19O6P |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
bis(1-ethoxyethenyl) ethyl phosphate |
InChI |
InChI=1S/C10H19O6P/c1-6-12-9(4)15-17(11,14-8-3)16-10(5)13-7-2/h4-8H2,1-3H3 |
InChI Key |
JYYUIIWRWPQBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)OP(=O)(OCC)OC(=C)OCC |
Origin of Product |
United States |
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